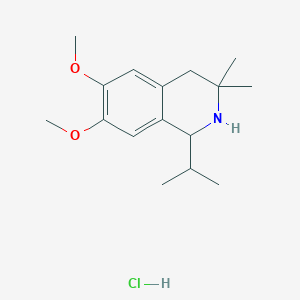
6,7-dimethoxy-3,3-dimethyl-1-propan-2-yl-2,4-dihydro-1H-isoquinoline;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-3,3-dimethyl-1-propan-2-yl-2,4-dihydro-1H-isoquinoline;hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds that are widely studied for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,3-dimethyl-1-propan-2-yl-2,4-dihydro-1H-isoquinoline;hydrochloride can be achieved through a combination of synthetic methods. One approach involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired isoquinoline compound via the Pomeranz–Fritsch–Bobbitt cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
化学反応の分析
Types of Reactions
6,7-Dimethoxy-3,3-dimethyl-1-propan-2-yl-2,4-dihydro-1H-isoquinoline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its tetrahydroisoquinoline form.
Substitution: Substitution reactions can introduce different functional groups into the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline compounds, and various substituted isoquinolines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
6,7-Dimethoxy-3,3-dimethyl-1-propan-2-yl-2,4-dihydro-1H-isoquinoline;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6,7-dimethoxy-3,3-dimethyl-1-propan-2-yl-2,4-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammation or interact with neurotransmitter receptors in the brain.
類似化合物との比較
Similar Compounds
Similar compounds to 6,7-dimethoxy-3,3-dimethyl-1-propan-2-yl-2,4-dihydro-1H-isoquinoline;hydrochloride include:
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-2-tetralone
- 1(3H)-Isobenzofuranone, 6,7-dimethoxy-
Uniqueness
What sets this compound apart from similar compounds is its unique structural features and the specific biological activities it exhibits. The presence of the dimethoxy and dimethyl groups, along with the isoquinoline core, contributes to its distinct chemical properties and potential therapeutic applications.
特性
IUPAC Name |
6,7-dimethoxy-3,3-dimethyl-1-propan-2-yl-2,4-dihydro-1H-isoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-10(2)15-12-8-14(19-6)13(18-5)7-11(12)9-16(3,4)17-15;/h7-8,10,15,17H,9H2,1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQGAFRINZARFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=CC(=C(C=C2CC(N1)(C)C)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 5-(acetyloxy)-6-bromo-2-[(4-phenylpiperazin-1-yl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B5979363.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinol](/img/structure/B5979370.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5979377.png)
![3-methyl-4-[2-(1-naphthyl)vinyl]pyridine](/img/structure/B5979387.png)
![[6-(4-METHYLPHENYL)[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL]METHYL CYANIDE](/img/structure/B5979410.png)
![N-(2-METHOXYBENZOYL)-N'-{4-[1-PHENYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]PHENYL}UREA](/img/structure/B5979418.png)
![2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-nitrophenyl)acetamide](/img/structure/B5979430.png)
![2-(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5979439.png)
![1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5979440.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(5-methoxy-2-furoyl)-3-piperidinyl]propanamide](/img/structure/B5979447.png)
![methyl 6-[(2,4-dinitrophenyl)hydrazono]-6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)hexanoate](/img/structure/B5979448.png)
![2-(2-FLUOROPHENOXY)-N-[(3-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)PROPANAMIDE](/img/structure/B5979451.png)
![3-{[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE](/img/structure/B5979452.png)
![2-(4-ethylphenoxy)-N-{3-[(4-fluorobenzyl)sulfanyl]-1,2,4-thiadiazol-5-yl}acetamide](/img/structure/B5979453.png)
